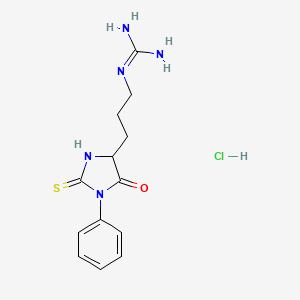
3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone involves the reaction of Cyclohexane-1,3-dione and 3-amino-5-methylisoxazole. These reactants were added to a mixture of absolute ethanol and ethyl acetate, and the solution was refluxed and stirred for 6 hours .Molecular Structure Analysis
The molecular weight of 3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone is 192.21 g/mol. The compound’s structure includes a cyclohexenone ring and a 5-methylisoxazole ring, which are connected by an amino group .Chemical Reactions Analysis
The chemical behavior of 3-amino-5-methylisoxazole, a component of the compound, differs significantly from that of 5-amino-3-methylisoxazole. In most cases, the nucleophilic sites of the latter in reactions are the NH2 group and 4-CH center of the isoxazole ring, while in the analogous reactions of the former, the 4-CH center is never involved in the formation of final heterocycles .Physical And Chemical Properties Analysis
The compound has a melting point of 225-226 °C . Its 1H NMR (DMSO-d6) δ values are 1.1-2.2 (6H, m, cyclohexene ring), 3.4 (3H, s, CH3), 6.0 (1H, s, CH), 6.3 (1H, s, isoxazole H), 9.5 (1H, br s, NH) .Aplicaciones Científicas De Investigación
Drug Development and Synthesis
The compound “3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone” can serve as a precursor in the synthesis of various pharmacologically active molecules. Its structure, featuring both an isoxazole ring and an enone moiety, makes it a versatile intermediate for constructing compounds with potential therapeutic effects. For instance, modifications of the isoxazole ring can lead to derivatives with anti-inflammatory and analgesic properties .
Biological Studies
Isoxazole derivatives are known to exhibit a range of biological activities. The presence of the 5-methylisoxazol-3-yl group in the compound suggests that it could be used in the study of biological pathways, particularly those involving central nervous system receptors, as isoxazoles have been shown to interact with GABA receptors .
Material Science
The cyclohexenone core of the compound provides a scaffold for the development of materials with unique electronic properties. Researchers could explore the use of this compound in the creation of organic semiconductors or as a building block for conductive polymers .
Catalysis
In the field of catalysis, “3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone” could be investigated for its potential as a ligand in transition metal complexes. Such complexes can catalyze a variety of important chemical reactions, including asymmetric synthesis and oxidation reactions .
Environmental Science
The compound’s potential to form intermediates during biodegradation processes makes it relevant for environmental studies. It could be used to trace the degradation pathways of more complex molecules in the environment, such as pharmaceuticals, and help in understanding their environmental impact .
Photocatalytic Applications
Given its structural features, this compound might be involved in photocatalytic degradation studies. It could act as an intermediate or a photosensitizer in the breakdown of pollutants under light irradiation, contributing to the field of environmental remediation .
Propiedades
IUPAC Name |
3-[(5-methyl-1,2-oxazol-3-yl)amino]cyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-7-5-10(12-14-7)11-8-3-2-4-9(13)6-8/h5-6H,2-4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJYEVUWOYRVOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC2=CC(=O)CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




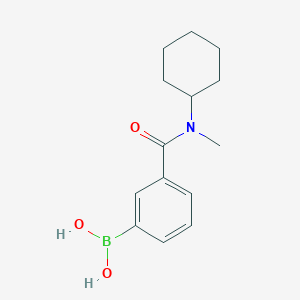
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybutanoic acid](/img/structure/B1451323.png)

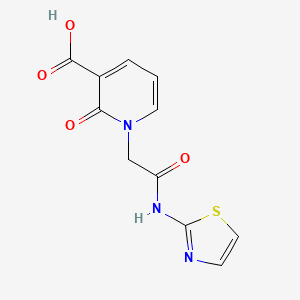
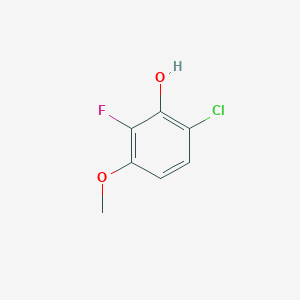


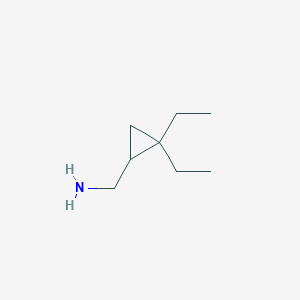
![5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid](/img/structure/B1451333.png)
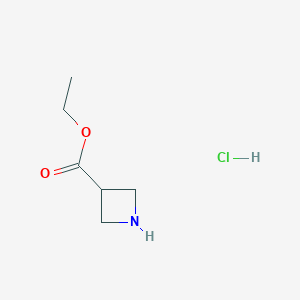
![5-Propyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione](/img/structure/B1451338.png)
